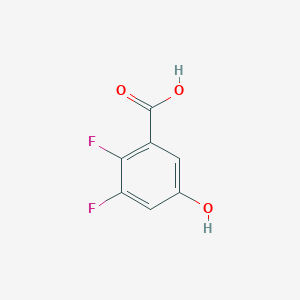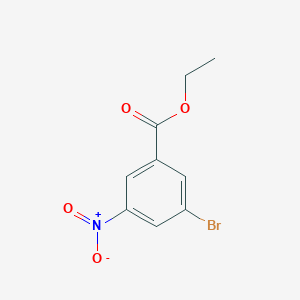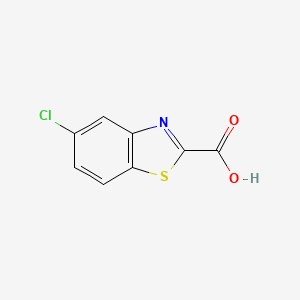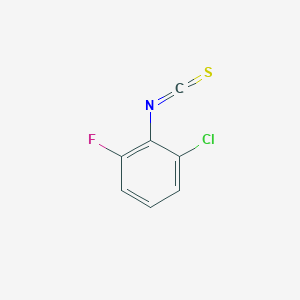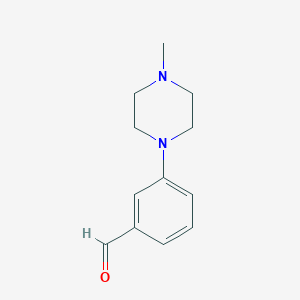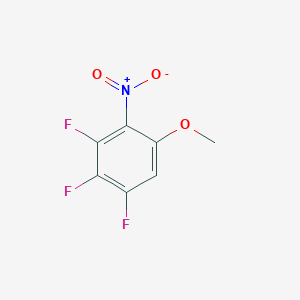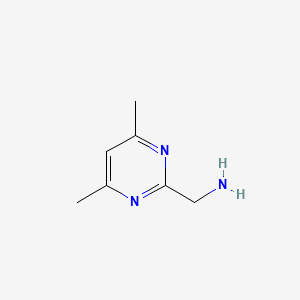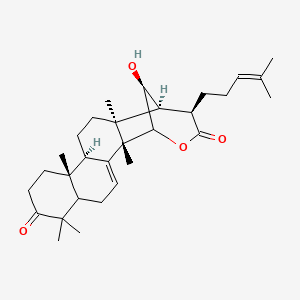
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
描述
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is a derivative of mycophenolic acid, an immunosuppressant used primarily to prevent organ rejection in transplant patients. This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, mycophenolic acid. It is known for its ability to inhibit inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of T and B lymphocytes, thereby suppressing the immune response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil involves the esterification of mycophenolic acid with 4-(2-hydroxyethyl)morpholine. This reaction typically occurs in a suitable solvent under azeotropic separation of water . The process can also involve the reaction of mycophenolic chloride with an excess of 2-morpholinoethanol or condensation using dicyclohexylcarbodiimide (DDC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .
化学反应分析
Types of Reactions: 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil undergoes various chemical reactions, including:
Hydrolysis: In the body, it is hydrolyzed to release mycophenolic acid.
Oxidation and Reduction: These reactions are less common for this compound due to its stable ester linkage.
Substitution: The morpholine ring can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by esterases in the liver.
Substitution: Requires strong nucleophiles and appropriate solvents.
Major Products:
科学研究应用
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil has a wide range of applications in scientific research:
作用机制
The compound exerts its effects by being metabolized to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition depletes guanosine nucleotides, crucial for DNA synthesis in T and B lymphocytes, thereby suppressing their proliferation . This mechanism is vital for preventing organ rejection and managing autoimmune diseases .
相似化合物的比较
Mycophenolic Acid: The active form of the prodrug, directly inhibits IMPDH.
Azathioprine: Another immunosuppressant, but with a different mechanism involving the inhibition of purine synthesis.
Cyclosporine: Inhibits calcineurin, preventing T-cell activation.
Uniqueness: 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is unique due to its specific inhibition of IMPDH, leading to selective suppression of lymphocyte proliferation without the nephrotoxicity associated with calcineurin inhibitors like cyclosporine .
属性
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAOBWLSKUSFOB-LRNAUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094322-91-4 | |
| Record name | 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094322914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(4-MORPHOLINYL)ETHOXY) MYCOPHENOLATE MOFETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13F6K1DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)
![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)
